molecular formula C15H20N2O2 B2376819 N-(4-(azepan-1-yl)but-2-yn-1-yl)furan-2-carboxamide CAS No. 1396684-42-6

N-(4-(azepan-1-yl)but-2-yn-1-yl)furan-2-carboxamide

Cat. No.: B2376819
CAS No.: 1396684-42-6
M. Wt: 260.337
InChI Key: ISBBTWSALRKKLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(azepan-1-yl)but-2-yn-1-yl)furan-2-carboxamide is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(azepan-1-yl)but-2-yn-1-yl)furan-2-carboxamide typically involves the reaction of furan-2-carboxylic acid with an appropriate amine and alkyne. The reaction conditions often include the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-(azepan-1-yl)but-2-yn-1-yl)furan-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The alkyne group can be reduced to form the corresponding alkene or alkane.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Alkene or alkane derivatives.

    Substitution: Various substituted amides or thioamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its furan moiety.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-(4-(azepan-1-yl)but-2-yn-1-yl)furan-2-carboxamide involves its interaction with specific molecular targets. The furan ring can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(piperidin-1-yl)but-2-yn-1-yl)furan-2-carboxamide
  • N-(4-(morpholin-1-yl)but-2-yn-1-yl)furan-2-carboxamide

Uniqueness

N-(4-(azepan-1-yl)but-2-yn-1-yl)furan-2-carboxamide is unique due to the presence of the azepane ring, which imparts distinct steric and electronic properties compared to its analogs with piperidine or morpholine rings. These differences can influence the compound’s reactivity, biological activity, and overall pharmacokinetic profile .

Properties

IUPAC Name

N-[4-(azepan-1-yl)but-2-ynyl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c18-15(14-8-7-13-19-14)16-9-3-6-12-17-10-4-1-2-5-11-17/h7-8,13H,1-2,4-5,9-12H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISBBTWSALRKKLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CC#CCNC(=O)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.